molecular formula C10H14N2O2 B2617346 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone CAS No. 2445793-35-9

1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone

Cat. No. B2617346
CAS RN: 2445793-35-9
M. Wt: 194.234
InChI Key: MSWKVCRHISLOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as DPAE and has been extensively studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DPAE is not fully understood. However, it is believed that DPAE exerts its biological effects by inhibiting the activity of certain enzymes and proteins. DPAE has been found to inhibit the activity of bacterial and fungal enzymes, which are essential for their survival. DPAE has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DPAE has been found to exhibit various biochemical and physiological effects. DPAE has been found to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. DPAE has also been found to exhibit anticancer activity in various types of cancer cells. In addition, DPAE has been found to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of DPAE is its potent antibacterial and antifungal activity, which makes it a promising candidate for the development of new antibiotics. DPAE has also been found to exhibit anticancer activity in various types of cancer cells, making it a potential candidate for the development of new anticancer drugs. However, the synthesis of DPAE is a complex process that requires expertise and precision, which may limit its use in lab experiments.

Future Directions

There are several future directions for the study of DPAE. One of the major directions is the development of new drugs based on the structure of DPAE. DPAE has been found to exhibit potent antibacterial and antifungal activity, as well as anticancer activity, making it a promising candidate for the development of new drugs. Another direction is the study of the mechanism of action of DPAE. The mechanism of action of DPAE is not fully understood, and further studies are needed to elucidate its mode of action. Finally, the study of the toxicity and safety of DPAE is also an important direction for future research.

Synthesis Methods

The synthesis of DPAE involves a multi-step process that includes the reaction of 2,5-dihydropyrrole-1-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting compound with azetidine. The final product is obtained by the hydrolysis of the intermediate compound. The synthesis of DPAE is a complex process that requires expertise and precision.

Scientific Research Applications

DPAE has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DPAE is in the development of new drugs. DPAE has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. DPAE has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit anticancer activity in various types of cancer cells.

properties

IUPAC Name

1-[3-(2,5-dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-6-9(7-12)10(14)11-4-2-3-5-11/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWKVCRHISLOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone

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